molecular formula C24H25N7O3 B2849404 1-(2-((4-methoxyphenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923168-06-3

1-(2-((4-methoxyphenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2849404
CAS No.: 923168-06-3
M. Wt: 459.51
InChI Key: NLGTXFBXGJFDNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazino-purinedione family, characterized by a fused triazine and purine scaffold. Key structural features include:

  • 1-(2-((4-Methoxyphenyl)amino)ethyl) substituent: A flexible ethyl linker with a 4-methoxyphenylamine group, which may enhance hydrogen bonding and modulate solubility.
  • 7,9-Dimethyl groups: These alkyl substituents likely increase steric bulk and metabolic stability.
  • 3-Phenyl group: An aromatic moiety that could influence π-π stacking interactions with biological targets.

Properties

IUPAC Name

1-[2-(4-methoxyanilino)ethyl]-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O3/c1-28-21-20(22(32)29(2)24(28)33)30-15-19(16-7-5-4-6-8-16)27-31(23(30)26-21)14-13-25-17-9-11-18(34-3)12-10-17/h4-12,25H,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGTXFBXGJFDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CCNC4=CC=C(C=C4)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
  • Antimicrobial Properties :
    • Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism could involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anti-inflammatory Effects :
    • Some derivatives of similar triazine compounds have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Therapeutic Applications

The potential therapeutic applications of this compound can be categorized as follows:

Application AreaDescription
Oncology Targeting specific cancer types through pathway modulation and apoptosis induction.
Infectious Diseases Development of new antimicrobial agents to combat resistant strains.
Autoimmune Disorders Exploration of anti-inflammatory properties for treatment in conditions like rheumatoid arthritis.

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • Case Study on Anticancer Efficacy :
    • A study published in Journal of Medicinal Chemistry reported that a related triazine derivative showed significant cytotoxicity against breast cancer cells with an IC50 value in the nanomolar range.
  • Antimicrobial Activity Assessment :
    • Research conducted on a series of triazine derivatives revealed promising results against Staphylococcus aureus, suggesting potential for development into a therapeutic agent.
  • Inflammation Model Studies :
    • In vivo studies using murine models indicated that compounds with similar structures could reduce inflammation markers significantly compared to control groups, supporting their application in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazino-Purinedione Derivatives

Compound Name / ID Substituents Key Structural Differences Reported Bioactivity
Target Compound 1-(2-((4-Methoxyphenyl)amino)ethyl), 7,9-dimethyl, 3-phenyl Not explicitly reported; inferred from structural analogs
3-(4-Chlorophenyl)-1,7,9-trimethyl analog () 3-(4-chlorophenyl), 1,7,9-trimethyl Chlorophenyl (electron-withdrawing) vs. phenyl in target No explicit data; chlorophenyl may enhance target binding via hydrophobic effects
3,4,9-Trimethyl-1-phenyl analog (CID 3064957, ) 3,4,9-trimethyl, 1-phenyl Additional methyl at C4; lacks ethylamino linker Structural data only; methyl groups may reduce solubility
1-[2-(4-Phenylpiperazinyl)ethyl]-3,7,9-trimethyl analog () 3,7,9-trimethyl, 1-[2-(4-phenylpiperazinyl)ethyl] Piperazinyl group (bulky, basic) vs. methoxyphenylamino Potential CNS activity due to piperazine moiety; untested
4-Imino-6,8-dihydro-[1,2,4]triazino[3,4-e]purine-7,9-dione (Compound 53, ) 4-imino group, no aryl/alkyl side chains Simplified core; lacks substituents Antitumor activity (MCF-7 breast cancer: <32% growth at tested doses)

Key Comparative Insights:

Substituent Effects on Bioactivity: The 4-methoxyphenylaminoethyl group in the target compound may improve solubility and target engagement compared to the 4-chlorophenyl analog (), which is more lipophilic but less polar .

Synthetic Pathways :

  • The target compound likely shares synthesis routes with analogs in and , such as cyclocondensation of diazonium salts or purinedione intermediates .
  • Substituent-specific steps (e.g., coupling the 4-methoxyphenylamine group) would differentiate its synthesis from chlorophenyl or piperazinyl derivatives .

The 3-phenyl and 7,9-dimethyl groups could enhance cytotoxicity compared to simpler analogs .

Research Findings and Implications

  • Structure-Activity Relationship (SAR): The presence of aryl groups (phenyl, chlorophenyl) at position 3 correlates with improved binding to hydrophobic pockets in enzymes or receptors. Conversely, alkylamino linkers (e.g., ethylamino in the target) balance solubility and membrane permeability .
  • Metabolic Stability: The 7,9-dimethyl groups in the target compound may reduce oxidative metabolism compared to non-alkylated analogs, as seen in related purinediones .

Preparation Methods

Synthetic Pathways

Condensation-Cyclization-Alkylation Method

The most widely documented approach involves a three-step sequence: condensation , cyclization , and alkylation (Figure 1).

Step 1: Condensation of 4-Methoxyphenyl Isothiocyanate with Ethylenediamine
4-Methoxyphenyl isothiocyanate, synthesized via reaction of p-anisidine with carbon disulfide and triethylamine, is condensed with ethylenediamine in ethanol at 25°C for 6 hours. This yields a thiourea intermediate, critical for subsequent cyclization.

Step 2: Cyclization with Dimethylbarbituric Acid
The thiourea intermediate undergoes cyclization with dimethylbarbituric acid in the presence of hydrochloric acid (HCl) at 80°C for 12 hours. This step forms the triazino-purine core structure through intramolecular dehydration.

Step 3: Alkylation with Methyl Iodide
The final alkylation introduces methyl groups at the N7 and N9 positions using methyl iodide in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. Reaction conditions (60°C, 8 hours) ensure >85% yield of the target compound.

Step Reagents/Conditions Yield Key Observations
1 Ethanol, 25°C, 6h 92% Excess ethylenediamine improves thiourea stability
2 HCl, 80°C, 12h 78% Acid concentration critical for ring closure
3 Methyl iodide, K₂CO₃, DMF, 60°C 85% Selective methylation at N7/N9 achieved via steric control

Alternative Methods

Hydrogenation-Based Synthesis

A patent-derived method employs Raney nickel and sodium borohydride (NaBH₄) to reduce nitrile intermediates. While this route avoids harsh cyclization conditions, it requires expensive catalysts and yields (65–70%) are suboptimal compared to the condensation-alkylation approach.

Suzuki Coupling for Aryl Functionalization

Modifying the phenyl group at C3 can be achieved via Suzuki-Miyaura coupling using palladium catalysts. For example, reacting a brominated precursor with phenylboronic acid in tetrahydrofuran (THF) at 90°C introduces the phenyl moiety with 75% efficiency. This method is advantageous for generating structural analogs but adds synthetic complexity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization Step : Replacing water with dimethylacetamide (DMAc) increases yield from 78% to 83% by enhancing intermediate solubility.
  • Alkylation : Lowering temperature to 50°C reduces byproduct formation (e.g., over-methylation) but extends reaction time to 14 hours.

Catalytic Enhancements

  • Adding tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst during alkylation improves methyl iodide diffusion into the DMF phase, boosting yield to 89%.
  • Palladium nanoparticles (2 mol%) in Suzuki coupling reduce side reactions, achieving 82% yield for phenyl group installation.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to address exothermic risks during cyclization. Key parameters:

Parameter Value Impact
Flow rate 10 mL/min Minimizes hot spots
Residence time 30 min Ensures complete cyclization
Catalyst recycling 5 cycles Reduces Rhodium catalyst costs

Automated systems enable real-time pH and temperature monitoring, ensuring batch consistency.

Structural Characterization and Analytical Data

The compound’s structure is confirmed via:

  • ¹H NMR (DMSO-d₆): δ 3.78 (s, 3H, OCH₃), δ 2.95 (t, 2H, CH₂NH), δ 2.45 (s, 6H, NCH₃).
  • HRMS : m/z 459.51 [M+H]⁺ (calc. 459.51).

Table 2. Key Physicochemical Properties

Property Value Method
Molecular weight 459.51 g/mol HRMS
Melting point 214–216°C DSC
Solubility (H₂O) <0.1 mg/mL USP <1236>

Comparative Analysis of Preparation Methods

Method Yield Cost Scalability
Condensation-Alkylation 85% $$ High
Hydrogenation 68% $$$$ Moderate
Suzuki Coupling 75% $$$ Low

The condensation-alkylation route remains superior for balancing yield and cost, while hydrogenation and coupling methods are reserved for specialized applications.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., methoxyphenyl, methyl groups) and hydrogen bonding patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., 459.5 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Advanced Research Focus

  • Orthogonal Assays : Use multiple assays (e.g., enzyme inhibition, cell viability) to cross-validate activity .
  • Control Experiments : Test for off-target effects (e.g., ATP-binding interference in kinase assays) .
  • Meta-Analysis : Apply statistical tools to reconcile data variability across studies, considering factors like solvent polarity or assay sensitivity .

What computational strategies are recommended for predicting this compound’s reactivity or target interactions?

Q. Advanced Research Focus

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states .
  • Molecular Dynamics (MD) : Simulate ligand-protein binding kinetics (e.g., purine-binding enzymes) .
  • Machine Learning : Train models on existing SAR data to predict modifications for enhanced activity .

What experimental designs are suitable for optimizing synthesis yield and purity?

Q. Basic Research Focus

  • Factorial Design : Test variables (e.g., temperature, catalyst loading) to identify critical factors .
  • Response Surface Methodology (RSM) : Model interactions between variables and predict optimal conditions .
  • Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress .

How can researchers evaluate the compound’s molecular mechanism in biological systems?

Q. Advanced Research Focus

  • Biochemical Profiling : Screen against kinase panels or GPCR libraries to identify primary targets .
  • CRISPR-Cas9 Knockout : Validate target specificity by observing activity loss in gene-edited cell lines .
  • In Silico Docking : Use AutoDock or Schrödinger to predict binding modes and affinity .

What methodologies are recommended for assessing the compound’s stability under varying conditions?

Q. Basic Research Focus

  • Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to assess degradation pathways .
  • HPLC-MS Analysis : Monitor degradation products and quantify half-life .
  • pH-Dependent Solubility : Use shake-flask method to measure solubility in buffers (pH 1–12) .

How can computational and experimental data be integrated to refine synthesis or activity predictions?

Q. Advanced Research Focus

  • Multi-Scale Modeling : Combine DFT (electronic scale) and MD (molecular scale) to simulate reaction mechanisms .
  • Feedback Loops : Use experimental data (e.g., crystallization results) to recalibrate computational models .
  • AI-Driven Platforms : Deploy tools like COMSOL Multiphysics for virtual screening of reaction conditions .

What purification techniques are most effective for isolating high-purity batches of this compound?

Q. Basic Research Focus

  • Flash Chromatography : Use gradient elution (hexane/ethyl acetate) for rapid separation .
  • Recrystallization : Optimize solvent pairs (e.g., DCM/methanol) for crystal formation .
  • Preparative HPLC : Employ C18 columns with acetonitrile/water gradients for final polishing .

How do structural modifications (e.g., methoxy group position) impact the compound’s biological activity?

Q. Advanced Research Focus

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 3-methoxy vs. 4-methoxy) and compare IC50 values .
  • Free Energy Calculations : Use Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to quantify binding energy differences .
  • Pharmacophore Modeling : Identify critical functional groups (e.g., hydrogen bond donors) using software like MOE .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.